Cas no 1562298-66-1 (3-5-(4-fluorophenyl)furan-2-ylprop-2-enal)

3-5-(4-Fluorophenyl)furan-2-ylprop-2-enal is a fluorinated furan-based aldehyde compound with potential applications in organic synthesis and pharmaceutical research. Its structure incorporates a 4-fluorophenyl substituent on the furan ring, enhancing electronic properties and reactivity for selective transformations. The α,β-unsaturated aldehyde moiety offers versatility as a Michael acceptor or electrophile in condensation reactions, enabling the construction of complex heterocyclic frameworks. The fluorine substituent may improve metabolic stability in bioactive derivatives. This compound serves as a valuable intermediate for developing pharmacologically relevant molecules, particularly in medicinal chemistry programs targeting furan-containing scaffolds. Its well-defined structure allows for precise functionalization, making it suitable for structure-activity relationship studies.
3-5-(4-fluorophenyl)furan-2-ylprop-2-enal structure
1562298-66-1 structure
Product Name:3-5-(4-fluorophenyl)furan-2-ylprop-2-enal
CAS No:1562298-66-1
MF:C13H9FO2
MW:216.207767248154
CID:6439786
PubChem ID:165661796
Update Time:2025-06-08

3-5-(4-fluorophenyl)furan-2-ylprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal
    • 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enal
    • 1562298-66-1
    • EN300-1852690
    • Inchi: 1S/C13H9FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-9H/b2-1+
    • InChI Key: YMSWGDGZLJTRSL-OWOJBTEDSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(/C=C/C=O)O1

Computed Properties

  • Exact Mass: 216.05865769g/mol
  • Monoisotopic Mass: 216.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal

Professional Introduction to Compound with CAS No. 1562298-66-1 and Product Name: 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal

The compound with the CAS number 1562298-66-1 and the product name 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and molecular imaging. The presence of a fluorophenyl group and a furan core in its molecular structure imparts distinct chemical and biological characteristics that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating furan moieties. Furan derivatives are known for their versatility and have been extensively studied for their pharmacological activities. The compound in question, 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal, is no exception. Its molecular architecture suggests potential interactions with biological targets, making it an attractive scaffold for medicinal chemists.

The fluorophenyl substituent is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability and improved binding affinity to biological receptors. This feature is particularly relevant in the context of drug design, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy. The combination of a furan core with a fluorophenyl group in 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal creates a unique chemical entity that may exhibit novel biological activities.

Recent studies have highlighted the importance of furan derivatives in medicinal chemistry. For instance, furan-based compounds have been investigated for their potential as antiviral, anti-inflammatory, and anticancer agents. The specific derivative 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal has shown promise in preliminary screenings as a lead compound for further development. Its ability to interact with various biological targets suggests that it could be modified to produce more potent and selective drugs.

The synthesis of 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal involves sophisticated organic chemistry techniques that highlight its complexity and potential value. The introduction of the fluorophenyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.

One of the most compelling aspects of this compound is its potential application in molecular imaging. Fluorine-labeled compounds are widely used in positron emission tomography (PET) scans due to their favorable properties, including high sensitivity and low background noise. The structural features of 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal make it a candidate for development as a PET tracer, enabling researchers to visualize biological processes at the molecular level.

The pharmaceutical industry is increasingly leveraging computational chemistry and artificial intelligence (AI) to accelerate drug discovery. Predictive modeling tools have been used to identify promising candidates like 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal based on their structural features and predicted biological activities. These advancements have significantly reduced the time and cost associated with developing new drugs, making compounds like this one more accessible for clinical investigation.

In conclusion, the compound with CAS number 1562298-66-1, known as 3-5-(4-fluorophenyl)furan-2-ylprop-2-enal, represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features, including the presence of a fluorophenyl group and a furan core, make it a versatile scaffold for drug discovery. Recent advancements in synthetic chemistry and computational modeling have further enhanced its potential as a lead compound for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future medical innovations.

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